2-Methoxy-2-methyl-1,3-dioxolane

Description

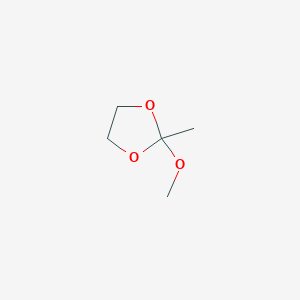

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-2-methyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-5(6-2)7-3-4-8-5/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWJJSGESLDGKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455655 | |

| Record name | 2-methoxy-2-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19798-71-1 | |

| Record name | 2-methoxy-2-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Methoxy-2-methyl-1,3-dioxolane physical properties

An In-Depth Technical Guide to the Physical Properties of 2-Methoxy-2-methyl-1,3-dioxolane

Introduction

This compound (CAS No. 19798-71-1) is a cyclic ketal that serves as a valuable molecule in modern organic synthesis and drug development. As a derivative of ethylene glycol and methyl acetate, its unique structure as a protected form of a methyl ketone imparts specific physical properties that are critical for its application. Researchers and process chemists utilize such compounds as specialty solvents, reaction intermediates, or as protecting groups for diols, where understanding their physical characteristics is paramount for reaction design, process scale-up, and ensuring laboratory safety.

This guide provides a comprehensive overview of the core physical properties of this compound. Moving beyond a simple data sheet, we will delve into the practical implications of these properties, offering insights from a Senior Application Scientist's perspective. Furthermore, we will detail the standardized methodologies used to determine these characteristics, providing a framework for the self-validating systems required in regulated research and development environments.

Molecular Structure and Chemical Identity

The foundational step in understanding a compound's behavior is to analyze its structure. This compound is characterized by a five-membered dioxolane ring, with both a methyl and a methoxy group attached to the C2 position. This structure dictates its polarity, steric profile, and chemical stability.

Caption: Molecular structure of this compound.

A summary of its key identifiers is presented below, providing the necessary information for unambiguous sourcing and regulatory documentation.

| Identifier | Value | Source |

| CAS Number | 19798-71-1 | [1] |

| Molecular Formula | C₅H₁₀O₃ | [1] |

| Molecular Weight | 118.13 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CC1(OCCO1)OC | [1] |

| InChI Key | CFWJJSGESLDGKF-UHFFFAOYSA-N | [1] |

Core Physical and Thermodynamic Properties

The physical properties of a compound govern its behavior in various experimental setups, from reaction conditions to purification and storage. The data presented here are sourced from chemical databases and supplier technical sheets.

| Property | Value | Significance in a Laboratory Context |

| Appearance | Colorless Oil | The clear, liquid form is indicative of its purity and suitability for spectroscopic analysis and as a solvent or reagent in solution-phase chemistry. |

| Boiling Point | 119.5 °C at 760 mmHg | This moderate boiling point allows for use in reactions at elevated temperatures under standard atmospheric pressure. It is sufficiently volatile for removal under reduced pressure but not so volatile as to present significant handling challenges at room temperature. |

| Density | 1.055 g/cm³ | Being slightly denser than water, this property is important for predicting phase separation during aqueous workups. Precise density is also critical for mass-to-volume conversions in process chemistry. |

| Refractive Index (n²⁰/D) | 1.421 | The refractive index is a rapid and non-destructive measure of purity. A deviation from this value can indicate the presence of impurities or residual starting materials. |

| Vapor Pressure | 19.0 mmHg at 25 °C | This value quantifies its volatility. It indicates a moderate vapor pressure, reinforcing the need for handling in a well-ventilated fume hood to avoid inhalation of vapors. |

| Melting Point | Not available (N/A) | As a liquid at standard temperature and pressure, its melting point is well below ambient temperature. Structurally similar small molecules often have melting points below -40°C. |

Solubility Profile and Partitioning Behavior

Solubility is a critical parameter for drug development professionals, influencing everything from reaction solvent choice to extraction, purification, and formulation.

-

Organic Solvents : this compound is reported to be soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate. Its structure, containing both polar ether linkages and nonpolar alkyl groups, suggests good miscibility with a wide range of organic media, including alcohols, ethers, and aromatic hydrocarbons.

Thermal and Flammability Hazards

From a safety and handling perspective, the flammability characteristics are among the most important physical properties.

| Hazard Parameter | Value | GHS Classification & Safety Implications |

| Flash Point | 35.0 °C (closed cup) | This flash point classifies the compound as a Flammable Liquid, Category 3 . This mandates storage in a designated flammables cabinet, away from ignition sources. All handling, including transfers, should be performed in a chemical fume hood, and grounding of containers may be necessary to prevent static discharge. |

| GHS Hazard Statement | H226: Flammable liquid and vapor | This harmonized statement confirms its flammability risk. It is derived by analogy from the closely related 2-methoxy-1,3-dioxolane and is consistent with the measured flash point.[3][4] |

| GHS Precautionary Statements | P210, P233, P240, P280, P403+P235 | These statements provide the core handling advice: Keep away from heat/sparks, keep container tightly closed, ground/bond container, wear protective equipment, and store in a well-ventilated place.[3][4] |

While a full toxicological profile is not available, as a standard practice for organic solvents and reagents, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Methodologies for Physical Property Determination

To ensure data integrity and reproducibility, physical properties must be determined using standardized, validated methods. The protocols described below are based on internationally recognized guidelines from organizations like ASTM International and the Organisation for Economic Co-operation and Development (OECD).

A. Boiling Point Determination (Simulated Distillation by GC)

The modern laboratory often favors simulated distillation by gas chromatography (GC) for its speed, accuracy, and small sample requirement, aligning with principles of OECD Guideline 103 and ASTM D2887.

Workflow: Boiling Point by Simulated Distillation

Caption: Workflow for Boiling Point determination via GC.

-

Principle : This method correlates the retention time of a compound eluting from a GC column with its boiling point. A non-polar column separates components in order of increasing boiling point.

-

Methodology :

-

Calibration : A mixture of n-alkanes with known boiling points is injected into the GC. The column temperature is increased at a linear rate.

-

A calibration curve is plotted correlating the retention time of each n-alkane to its atmospheric boiling point.

-

Sample Analysis : The this compound sample is injected under the identical GC conditions used for the calibration.

-

Determination : The retention time of the sample peak is measured, and its corresponding boiling point is determined by interpolation from the calibration curve.

-

-

Causality : This method is authoritative because it relies on the fundamental physicochemical principle that, under controlled chromatographic conditions, elution order is directly related to vapor pressure and boiling point. The use of an external calibration standard makes the system self-validating for each run.

B. Density Measurement (Oscillating U-Tube Method)

This is a highly accurate method for determining the density of liquids, consistent with OECD Guideline 109 and ASTM D4052.

-

Principle : A hollow glass U-tube is vibrated at its resonant frequency. This frequency changes when the tube is filled with a liquid; the change is directly proportional to the mass (and thus density) of the liquid.

-

Methodology :

-

Calibration : The instrument is calibrated using two standards of precisely known density, typically dry air and ultrapure water.

-

Temperature Equilibration : The instrument's measuring cell is brought to a precise, constant temperature (e.g., 20.0 °C).

-

Sample Injection : The sample is injected into the U-tube, ensuring no air bubbles are present.

-

Measurement : The instrument measures the oscillation period and, using the calibration data, calculates and displays the density.

-

-

Trustworthiness : The protocol is self-validating through frequent calibration checks. Its high precision (often to 5 decimal places) makes it a standard in quality control for raw materials and finished products.

C. Refractive Index Measurement

Refractive index is a fundamental physical property that is highly sensitive to composition, making it an excellent tool for quality control as described in methods like ASTM D1218.

-

Principle : This technique measures the extent to which light is bent (refracted) when it passes from air into the liquid sample. This value is dependent on the temperature and the wavelength of light.

-

Methodology :

-

Instrument Setup : A refractometer is turned on and the prism temperature is set to a standard value, typically 20.0 °C. The instrument is calibrated using a certified reference standard.

-

Sample Application : A few drops of the liquid are placed on the lower prism of the instrument.

-

Measurement : The prism is closed, and the instrument's light source (typically a sodium D-line LED at 589 nm) is passed through the sample. The user or an automated sensor aligns the shadow line on a scale to read the refractive index.

-

-

Expertise : A seasoned scientist knows that temperature control is the most critical variable. A difference of just 1 °C can significantly alter the reading. Therefore, allowing adequate time for thermal equilibration between the sample and the prism is essential for an accurate, trustworthy measurement.

Conclusion

This compound is a moderately volatile, flammable liquid with high solubility in organic solvents and likely in water. Its physical properties, including a boiling point of 119.5 °C and a density of 1.055 g/cm³, make it a versatile compound for synthetic applications. The flash point of 35.0 °C necessitates careful handling in accordance with safety standards for flammable liquids. The standardized methodologies outlined provide a robust framework for verifying these properties, ensuring the quality, safety, and reproducibility required in scientific research and drug development.

References

-

PubChem. 2-Methoxy-1,3-dioxolane. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. 2-methoxy-1,3-dioxolane. [Link]

-

ASTM International. D2887 - Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography. [Link]

-

OECD. Guideline 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

ASTM International. D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

OECD. Guideline 109: Density of Liquids and Solids. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

ASTM International. D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. [Link]

-

LookChem. Cas 19798-71-1,this compound. [Link]

Sources

An In-Depth Technical Guide to the Chemical Structure and Bonding of 2-Methoxy-2-methyl-1,3-dioxolane

Abstract

This technical guide provides a comprehensive analysis of 2-methoxy-2-methyl-1,3-dioxolane (CAS No. 19798-71-1), a heterocyclic compound of significant interest in modern organic synthesis.[1] We will delve into the nuanced details of its molecular architecture, the nature of its covalent bonds, and the stereoelectronic effects that dictate its reactivity. This document is intended for researchers, chemists, and drug development professionals who utilize cyclic acetals as intermediates or protecting groups. The discussion synthesizes structural theory with practical application, offering insights into how the compound's intrinsic properties are leveraged in complex synthetic pathways.

Introduction: The Architectural Significance of a Cyclic Acetal

This compound is a cyclic acetal characterized by a five-membered dioxolane ring. This core structure is substituted at the C2 position with both a methyl (-CH₃) and a methoxy (-OCH₃) group. Its molecular formula is C₅H₁₀O₃, and it possesses a molecular weight of approximately 118.13 g/mol .[1][2] The primary utility of this and related dioxolanes in organic chemistry stems from their role as protecting groups for 1,2-diols. The formation of the dioxolane ring renders the diol's hydroxyl groups inert to a wide range of reaction conditions, particularly those involving nucleophiles or bases. The stability of this acetal, combined with its susceptibility to cleavage under specific acidic conditions, makes it an invaluable tool for multistep synthesis in pharmaceutical and materials science.[3][4]

Molecular Structure and Stereochemistry

The foundational framework of the molecule is the 1,3-dioxolane ring, a five-membered heterocycle containing two oxygen atoms. This ring is not planar and adopts an "envelope" or "twist" conformation to minimize torsional and angle strain. The central focus of its structure is the C2 carbon, which is a quaternary, sp³-hybridized center. This carbon is bonded to two oxygen atoms within the ring, a methyl group, and a methoxy group.

Key Structural Features:

-

Heterocyclic Ring: A five-membered 1,3-dioxolane system.

-

Substitution: The C2 position is uniquely substituted with both an electron-donating methyl group and an electron-withdrawing methoxy group.

-

Chirality: While the parent molecule itself is achiral, the introduction of substituents on the C4 or C5 positions of the dioxolane ring would create stereocenters, leading to diastereomers.

Below is a two-dimensional representation of the chemical structure.

Caption: General workflow for the synthesis of 2-methyl-1,3-dioxolane derivatives.

Experimental Protocol: General Acid-Catalyzed Ketalization

-

Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser.

-

Reagents: The flask is charged with the methyl ketone (1.0 eq), ethylene glycol (1.1-1.5 eq), a non-polar solvent capable of forming an azeotrope with water (e.g., toluene), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Reaction: The mixture is heated to reflux. Water produced during the reaction is collected in the Dean-Stark trap, driving the equilibrium towards the product.

-

Monitoring: The reaction progress is monitored by observing the amount of water collected or by analytical techniques like TLC or GC.

-

Workup: Upon completion, the reaction is cooled, and the acid catalyst is neutralized with a mild base (e.g., sodium bicarbonate solution).

-

Purification: The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by fractional distillation.

Reactivity and Deprotection: The key to the utility of the dioxolane group is its stability under neutral to strongly basic conditions. It is resistant to Grignard reagents, organolithiums, hydrides, and other common nucleophiles. However, the acetal linkage is readily cleaved under aqueous acidic conditions, regenerating the original diol. This differential reactivity is the cornerstone of its application as a protecting group in complex syntheses. [5]

Conclusion

This compound is a molecule whose utility is fundamentally derived from its chemical structure and bonding. The stable yet selectively cleavable five-membered acetal ring, combined with the specific stereoelectronic environment created by its substituents, makes it a valuable component in the synthetic chemist's toolbox. A thorough understanding of its architecture, from bond polarity and ring strain to the anomeric effect, is essential for its effective application in the development of novel pharmaceuticals and advanced materials.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Cas 19798-71-1, this compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-1,3-dioxolane. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 2-Methoxy-1,3-dioxolane. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Spectroscopic Profile of 2-Methoxy-2-methyl-1,3-dioxolane: A Technical Guide

Introduction

Welcome to this in-depth technical guide on the spectroscopic characteristics of 2-Methoxy-2-methyl-1,3-dioxolane (CAS No: 19798-71-1, Molecular Formula: C₅H₁₀O₃)[1]. This molecule, a cyclic orthoester, serves as a valuable building block in organic synthesis and finds applications in the development of novel chemical entities. A thorough understanding of its spectroscopic signature is paramount for researchers, scientists, and drug development professionals for unambiguous identification, purity assessment, and structural elucidation during chemical synthesis and analysis.

This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra for this specific compound, this guide leverages established spectroscopic principles and data from structurally analogous compounds to present a detailed and predictive analysis. The methodologies and interpretations herein are designed to equip the reader with the expertise to confidently identify and characterize this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and informative spectra.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show three distinct signals corresponding to the three unique proton environments in the molecule.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OCH₃ | 3.2 - 3.4 | Singlet (s) | 3H |

| -CH₂CH₂- | 3.9 - 4.1 | Multiplet (m) or AA'BB' system | 4H |

| -C(O)CH₃ | 1.4 - 1.6 | Singlet (s) | 3H |

Causality Behind Predicted Chemical Shifts:

-

-OCH₃ (Methoxy Protons): The protons of the methoxy group are deshielded by the adjacent oxygen atom, leading to a predicted chemical shift in the range of 3.2-3.4 ppm. This is a characteristic region for methoxy groups in similar environments.

-

-CH₂CH₂- (Dioxolane Ring Protons): The methylene protons of the dioxolane ring are chemically equivalent but may be magnetically non-equivalent, potentially giving rise to a complex multiplet or an AA'BB' spin system. Their proximity to two oxygen atoms results in a significant downfield shift to the 3.9-4.1 ppm region.

-

-C(O)CH₃ (Methyl Protons): The methyl group attached to the quaternary carbon is the most shielded of the three proton environments, hence its predicted chemical shift is in the upfield region of 1.4-1.6 ppm.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is anticipated to display four signals, corresponding to the four distinct carbon environments.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Quaternary) | 110 - 120 |

| -OCH₃ | 48 - 52 |

| -CH₂CH₂- | 64 - 68 |

| -C(O)CH₃ | 22 - 26 |

Interpretation of Predicted ¹³C Chemical Shifts:

-

C=O (Quaternary Carbon): The quaternary carbon of the dioxolane ring, bonded to three oxygen atoms, is highly deshielded and is expected to appear significantly downfield in the 110-120 ppm range. This is a characteristic chemical shift for the central carbon of a cyclic orthoester.

-

-OCH₃ (Methoxy Carbon): The carbon of the methoxy group will resonate in the typical range for such functionalities, predicted to be between 48 and 52 ppm.

-

-CH₂CH₂- (Dioxolane Ring Carbons): The two equivalent methylene carbons of the dioxolane ring are attached to oxygen atoms, causing them to be deshielded and appear in the 64-68 ppm region.

-

-C(O)CH₃ (Methyl Carbon): The methyl carbon, being the most shielded, will have the lowest chemical shift, predicted to be in the 22-26 ppm range.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is provided below.

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or Benzene-d₆) in a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

¹H NMR Acquisition:

-

Insert the sample into a high-field NMR spectrometer (≥300 MHz).

-

Tune and shim the spectrometer to obtain optimal resolution and lineshape.

-

Acquire the ¹H NMR spectrum using standard parameters, such as a 30-degree pulse width, a relaxation delay of 1-2 seconds, and co-adding 16-32 scans to improve the signal-to-noise ratio.

¹³C NMR Acquisition:

-

Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to be dominated by strong C-O stretching vibrations.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H Stretch (Aliphatic) | 2950 - 3000 | Medium-Strong |

| C-O Stretch (Ether/Acetal) | 1050 - 1150 | Strong, Broad |

| C-C Stretch | 800 - 1000 | Medium-Weak |

Rationale for Predicted IR Absorptions:

-

C-H Stretch: The absorptions in the 2950-3000 cm⁻¹ region are characteristic of the stretching vibrations of the sp³-hybridized C-H bonds in the methyl and methylene groups.

-

C-O Stretch: A strong and often broad absorption band between 1050 and 1150 cm⁻¹ is the most prominent feature in the IR spectra of ethers and acetals[2][3][4]. This is due to the stretching vibrations of the C-O single bonds within the dioxolane ring and the methoxy group.

-

C-C Stretch: Weaker absorptions corresponding to C-C bond stretching are expected in the fingerprint region (below 1500 cm⁻¹).

Experimental Protocol for IR Spectroscopy

Sample Preparation (Neat Liquid):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place a single drop of neat this compound onto one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin film.

Data Acquisition:

-

Obtain a background spectrum of the empty salt plates.

-

Place the prepared sample in the spectrometer.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to enhance the signal-to-noise ratio.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and deducing its structure.

Predicted Mass Spectrum Data

For this compound (Molecular Weight: 118.13 g/mol )[1], the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Predicted Fragment Ion |

| 118 | [C₅H₁₀O₃]⁺ (Molecular Ion, M⁺) |

| 103 | [M - CH₃]⁺ |

| 87 | [M - OCH₃]⁺ |

| 59 | [C₂H₃O₂]⁺ or [CH₃OCH₂]⁺ |

| 43 | [C₂H₃O]⁺ or [CH₃CO]⁺ |

Interpretation of Mass Fragmentation Pattern:

-

m/z 118 (Molecular Ion): The presence of a peak at m/z 118 would confirm the molecular weight of the compound.

-

m/z 103: Loss of a methyl radical from the molecular ion would result in a fragment at m/z 103.

-

m/z 87: Cleavage of the methoxy group would lead to a stable cation at m/z 87.

-

m/z 59 and 43: These smaller fragments likely arise from further fragmentation of the dioxolane ring and are common in the mass spectra of similar compounds.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Analysis:

-

Inject 1 µL of the prepared sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5 column).

-

Employ a suitable temperature program to ensure good separation, for instance, hold at 50°C for 2 minutes, then ramp at 10°C/min to 250°C.

-

The eluent from the GC is introduced into the mass spectrometer.

-

Operate the mass spectrometer in electron ionization (EI) mode at 70 eV.

-

Scan a mass range of m/z 30-200 to capture the molecular ion and key fragments.

Workflow and Data Integration

The synergistic use of NMR, IR, and MS is crucial for the unambiguous structural confirmation of this compound. The following diagram illustrates the logical workflow for data acquisition and interpretation.

Caption: Workflow for the Spectroscopic Identification of this compound.

Conclusion

This technical guide provides a detailed predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By understanding the expected chemical shifts, absorption frequencies, and fragmentation patterns, researchers can confidently identify and characterize this compound in their experimental work. The provided protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. It is always recommended to compare experimentally obtained data with predicted values and, when possible, with data from an authenticated reference standard for absolute confirmation.

References

-

nmrshiftdb2 - open NMR database on the web. (n.d.). Retrieved January 12, 2026, from [Link]

-

NMRShiftDB - PubChem Data Source. (2025, March 14). Retrieved January 12, 2026, from [Link]

-

An NMR Database for Organic and Organometallic Compounds. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Spectral Database for Organic Compounds. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

NMR Database for Faster Structural Data. (n.d.). CAS.org. Retrieved January 12, 2026, from [Link]

-

18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. (n.d.). OpenStax. Retrieved January 12, 2026, from [Link]

-

Synthesis and characterization of self-catalyzed poly(ortho ester). (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

An infrared spectroscopic study on proton transfer from CH bonds in ionized dimers of cyclic ethers. (2018, March 1). The Journal of Chemical Physics. Retrieved January 12, 2026, from [Link]

-

18.8 Spectroscopy of Ethers - Organic Chemistry. (2023, September 20). OpenStax. Retrieved January 12, 2026, from [Link]

-

18.9: Spectroscopy of Ethers. (2024, March 19). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

NMR Chemical Shifts. (n.d.). Retrieved January 12, 2026, from [Link]

-

12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. (n.d.). NC State University Libraries. Retrieved January 12, 2026, from [Link]

-

Mass Spectrometry of the Acetal Derivatives of... (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]

-

Observed and theoretical FT-IR Spectra of 2-methoxy 1,3-dioxolane. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Poly(ortho esters): Synthesis, characterization, properties and uses. (2025, August 6). Request PDF. Retrieved January 12, 2026, from [Link]

-

2-methoxy-2,4,5-trimethyl-1,3-dioxolane. (2025, May 20). Chemical Synthesis Database. Retrieved January 12, 2026, from [Link]

-

Mass Spectra of Acetal-Type Compounds. (n.d.). Analytical Chemistry. Retrieved January 12, 2026, from [Link]

-

2-Methoxy-1,3-dioxolane. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

2-Methoxy-1,3-dioxolane. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

- Method of manufacturing 2-methyl-1, 3-dioxolane in a solid state polycondensation process. (n.d.). Google Patents.

- Process for preparing 1,3-dioxolane derivatives. (n.d.). Google Patents.

-

Synthetic Applications of Ortho Esters. (2025, August 10). ResearchGate. Retrieved January 12, 2026, from [Link]

-

2,2-Diethyl-1,3-dioxolane. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Efficient Preparation of 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl). (n.d.). Retrieved January 12, 2026, from [Link]

- Process for producing 2-halomethyl-1,3-cyclic acetal. (n.d.). Google Patents.

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis and characterization of new poly(ortho ester amidine) copolymers for non-viral gene delivery. (2025, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]

-

The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. (2024, January 29). ACS Publications. Retrieved January 12, 2026, from [Link]

-

1,3-Dioxolane, 2-methyl-. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

-

Chemical Properties of 2-Methoxy-1,3-dioxolane (CAS 19693-75-5). (n.d.). Cheméo. Retrieved January 12, 2026, from [Link]

-

Acetal. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

1,3-Dioxolane, 2,2-dimethyl-. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

-

1,3-Dioxolane, 2,2-dimethyl-. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

-

2.4: Acetals and Ketals. (2021, February 1). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

Hydrates, Hemiacetals, and Acetals. (2010, May 28). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]

Sources

- 1. This compound | C5H10O3 | CID 11116036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Formation Mechanism of 2-Methoxy-2-methyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Methoxy-2-methyl-1,3-dioxolane

This compound is a cyclic ketal of significant interest in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. Its structural motif is found in various biologically active molecules.[1] Moreover, the 1,3-dioxolane moiety serves as a crucial protecting group for 1,2-diols and carbonyl compounds due to its stability under neutral and basic conditions and the ease of its removal under acidic conditions.[2][3] This guide provides a detailed exploration of the formation mechanism of this compound, offering insights into the underlying principles that govern its synthesis. Understanding this mechanism is paramount for optimizing reaction conditions, maximizing yields, and designing novel synthetic routes.

Core Synthetic Strategies: A Mechanistic Perspective

The formation of this compound is primarily achieved through acid-catalyzed reactions. Two principal pathways dominate its synthesis: the direct reaction of a methyl ketone precursor with ethylene glycol, and the transketalization from 2,2-dimethoxypropane. Both routes are governed by the principles of equilibrium, necessitating strategic choices to drive the reaction toward the desired product.

Pathway 1: Acid-Catalyzed Ketalization of a Methyl Ketone Source with Ethylene Glycol

This classical approach involves the reaction of a methyl ketone equivalent, such as methyl acetate, with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through a series of reversible steps, culminating in the formation of the cyclic ketal and water. The removal of water is critical to shift the equilibrium towards the product, often accomplished through azeotropic distillation.[2]

The mechanism unfolds as follows:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the methyl ketone source, enhancing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Ethylene Glycol: The first hydroxyl group of ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the newly attached hydroxyl group to one of the oxygen atoms of the original carbonyl group, forming a good leaving group (water).

-

Formation of a Hemiketal Intermediate: The departure of a water molecule leads to the formation of a protonated hemiketal.

-

Intramolecular Nucleophilic Attack: The second hydroxyl group of the ethylene glycol moiety attacks the carbocation, leading to the formation of the five-membered ring.

-

Deprotonation: The final step involves the deprotonation of the oxonium ion to yield the neutral this compound and regenerate the acid catalyst.

Caption: Acid-Catalyzed Ketalization of a Methyl Ketone Source.

Pathway 2: Transketalization from 2,2-Dimethoxypropane

An alternative and often advantageous route is the transketalization reaction between 2,2-dimethoxypropane and ethylene glycol.[3][4] This method avoids the in-situ generation of water, as the byproduct is methanol, which can be more easily removed by distillation.[4] This often leads to higher yields and milder reaction conditions.

The mechanism for transketalization is as follows:

-

Protonation of a Methoxy Group: The acid catalyst protonates one of the methoxy groups of 2,2-dimethoxypropane, making it a good leaving group (methanol).

-

Formation of an Oxonium Ion: The departure of methanol generates a resonance-stabilized oxonium ion.

-

Nucleophilic Attack by Ethylene Glycol: The first hydroxyl group of ethylene glycol attacks the electrophilic carbon of the oxonium ion.

-

Proton Transfer and Methanol Elimination: A proton transfer occurs, followed by the elimination of a second molecule of methanol, regenerating the oxonium ion intermediate, which is now part of a five-membered ring precursor.

-

Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety attacks the electrophilic carbon.

-

Deprotonation: The final deprotonation step yields the target molecule and regenerates the acid catalyst.

Sources

The Reactivity of 2-Methoxy-2-methyl-1,3-dioxolane with Nucleophiles: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive exploration of the reactivity of 2-methoxy-2-methyl-1,3-dioxolane, a versatile orthoester, with a range of nucleophiles. While traditionally recognized for its role as a stable protecting group for 1,2-diols, the reactivity of this compound can be effectively modulated, primarily through the use of Lewis acids, to engage in synthetically valuable carbon-carbon and carbon-heteroatom bond-forming reactions. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, field-proven experimental protocols, and a thorough analysis of the factors governing these transformations.

Introduction: The Dual Nature of this compound

This compound, with the chemical structure C₅H₁₀O₃, belongs to the orthoester family of organic compounds.[1] Its 1,3-dioxolane framework makes it an effective protecting group for 1,2-diols, prized for its stability under neutral to basic conditions.[2] This stability, however, belies a latent electrophilicity at the C2 position that can be unlocked under acidic conditions, transforming it into a valuable reactant for synthetic chemists.

The core of its reactivity lies in the electron-deficient nature of the central carbon atom, which is bonded to three oxygen atoms.[3] This guide will delve into the nuanced reactivity of this compound, moving beyond its protective role to explore its utility as a synthetic building block in the presence of various nucleophiles.

The General Mechanism: Lewis Acid-Catalyzed Activation

The reaction of this compound with nucleophiles is predominantly facilitated by the presence of a Lewis acid.[4] In the absence of an acid catalyst, the dioxolane ring is generally inert to nucleophilic attack.[5] The reaction proceeds through a well-defined mechanistic pathway, as illustrated below.

This compound + R-MgX --(TiCl₄, -78 °C)--> β-methoxy alcohol

Figure 2: Workflow for Lewis acid-mediated ring-opening with a Grignard reagent.

Organolithium and Organocuprate Reagents

While less documented for this compound specifically, the reactivity of organolithium and organocuprate reagents with similar orthoesters suggests analogous reaction pathways under Lewis acidic conditions. Organolithium reagents, being stronger nucleophiles than Grignard reagents, are expected to react similarly to afford β-methoxy alcohols. Organocuprates (Gilman reagents) are softer nucleophiles and may exhibit different reactivity profiles, potentially favoring conjugate addition if an α,β-unsaturated moiety is present in the nucleophile. [6]

Reactivity with Enolates and Silyl Enol Ethers

The reaction of this compound with enolates or their synthetic equivalents, silyl enol ethers, provides a route to γ-keto ethers. This transformation is also contingent on Lewis acid catalysis.

Reaction Scheme:

Mechanistic Insight:

The Lewis acid activates the dioxolane, which is then attacked by the nucleophilic carbon of the silyl enol ether. This reaction is analogous to a Mukaiyama aldol-type reaction. [7] Experimental Protocol: Lewis Acid-Catalyzed Reaction with a Silyl Enol Ether

Materials:

-

This compound

-

Silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Lewis Acid (e.g., TiCl₄ or BF₃·OEt₂)

-

Aqueous workup solution

Procedure:

-

Setup: A flame-dried reaction vessel under an inert atmosphere is charged with this compound (1.0 mmol) and anhydrous CH₂Cl₂ (10 mL).

-

Cooling: The solution is cooled to the appropriate temperature (typically between -78 °C and 0 °C, depending on the Lewis acid and substrate).

-

Lewis Acid Addition: The Lewis acid (1.1 mmol) is added dropwise.

-

Nucleophile Addition: The silyl enol ether (1.2 mmol) is added dropwise.

-

Reaction: The mixture is stirred until TLC indicates the consumption of the starting material.

-

Workup and Purification: The reaction is quenched with an appropriate aqueous solution, followed by extraction, drying, and purification by chromatography.

Reactivity with Hydride Reagents

Orthoesters can be reduced by strong hydride reagents such as diisobutylaluminum hydride (DIBAL-H). [8]The reaction of this compound with a hydride reagent is expected to proceed via a similar ring-opening mechanism, ultimately leading to a diol mono-ether after workup.

Reaction Scheme:

It is important to note that milder reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce orthoesters. [3]

Reactivity with Other Nucleophiles

The reactivity of this compound can be extended to other nucleophiles, provided a suitable Lewis acid is employed. For instance, the use of trimethylsilyl cyanide (TMSCN) as a cyanide source in the presence of a Lewis acid could potentially lead to the formation of α-methoxy nitriles.

Conclusion: A Versatile Tool for Synthesis

This compound is more than just a protecting group. When activated by a Lewis acid, it becomes a potent electrophile capable of reacting with a wide array of nucleophiles. This guide has outlined the fundamental principles of its reactivity and provided detailed protocols for key transformations. By understanding the underlying mechanisms and the factors that control these reactions, researchers can harness the synthetic potential of this versatile orthoester to construct complex molecular architectures relevant to the pharmaceutical and chemical industries. The self-validating nature of the described protocols, grounded in established chemical principles, ensures their reliability and reproducibility.

References

-

RSC Publishing. (2020, August 17). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH₄. Retrieved from [Link]

-

Protecting Groups. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Ortho ester. Retrieved from [Link]

-

Lumen Learning. (n.d.). 20.2. Addition of hydride reducing agents | Organic Chemistry II. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

25. The Grignard Reaction. (n.d.). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient Preparation of 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl). Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-(tert-BUTYLDIMETHYLSILOXY)-8-(METHOXYCARBONYL)-6-METHYLBICYCLO[4.2.0]OCTANE. Retrieved from [Link]

-

YouTube. (2020, July 11). Gilman Reagent & Organocuprates. Retrieved from [Link]

-

PubMed Central. (2019). A Lewis acid catalyzed diastereoselective synthesis of functionalized 2-diazo-1,5-dicarbonyl compounds. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 2-methyl-2-[(1E,3E)-5-methyl-1,3-hexadienyl]-1,3-dioxolane. Retrieved from [Link]

-

YouTube. (2019, December 13). Organocuprates (Gilman Reagents). Retrieved from [Link]

-

Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-1,3-dioxolane. Retrieved from [Link]

-

ACS Publications. (n.d.). 1,3-Dioxolane formation via Lewis acid-catalyzed reaction of ketones with oxiranes. Retrieved from [Link]

-

PubMed Central. (2024, July 20). Facile access to bicyclo[2.1.1]hexanes by Lewis acid-catalyzed formal cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes. Retrieved from [Link]

-

ResearchGate. (n.d.). A plausible mechanism for the synthesis of 1,3-dioxolanes from the reaction of 1,2-diols and ketones using GO. Retrieved from [Link]

-

Master Organic Chemistry. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For. Retrieved from [Link]

-

Semantic Scholar. (2024, April 16). Lewis acid catalyzed [4+2] annulation of bicyclobutanes with dienol ethers for the synthesis of bicyclo[4.1.1]octanes. Retrieved from [Link]

-

7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. (n.d.). Retrieved from [Link]

-

PubMed Central. (n.d.). Reaction dynamics of the methoxy anion CH3O− with methyl iodide CH3I. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles haloalkanes reagents reaction conditions organic synthesis. Retrieved from [Link]

-

ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. davuniversity.org [davuniversity.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]

An In-Depth Technical Guide to 2-Methoxy-2-methyl-1,3-dioxolane: Nomenclature, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-2-methyl-1,3-dioxolane, a versatile reagent in modern organic synthesis. The document delves into its various synonyms and identifiers, physicochemical properties, and detailed synthetic methodologies. A core focus is placed on its application as a protecting group for ketones, a critical function in the multi-step synthesis of complex molecules, including active pharmaceutical ingredients. This guide aims to serve as a practical resource, offering field-proven insights and detailed protocols to facilitate its effective use in research and development.

Introduction: The Strategic Importance of Acetal Protecting Groups

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired chemical transformations with high selectivity and yield.[1] Carbonyl groups, in particular, are highly reactive and often require temporary masking to prevent unwanted side reactions.[2] Cyclic acetals, such as 1,3-dioxolanes, are among the most robust and widely utilized protecting groups for aldehydes and ketones due to their stability across a broad range of reaction conditions, especially nucleophilic and basic environments.[2]

This compound (CAS No. 19798-71-1) has emerged as a significant reagent in this context. It functions not as the protecting group itself, but as an efficient precursor for the formation of the 2-methyl-1,3-dioxolane ketal, a common protective moiety for ketones. This guide provides an in-depth exploration of its nomenclature, synthesis, and critical role in synthetic chemistry.

Nomenclature and Identification

Accurate identification of chemical reagents is fundamental for reproducibility and safety in the laboratory. This compound is known by several names in chemical literature and commercial catalogs. Understanding these synonyms is crucial for conducting thorough literature searches and sourcing the correct material.

The compound's structure is characterized by a five-membered dioxolane ring, with a methyl group and a methoxy group attached to the same carbon atom (C2).

Caption: Synthesis of this compound.

Experimental Protocol: Acid-Catalyzed Synthesis

This protocol describes a general laboratory procedure for the synthesis of this compound.

Materials:

-

Methyl orthoacetate

-

Ethylene glycol

-

p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

-

Toluene or a suitable solvent for azeotropic removal of methanol

-

Dean-Stark apparatus

-

Round-bottom flask and condenser

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator and distillation setup

Procedure:

-

Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

Charging Reactants: To the flask, add ethylene glycol (1.0 eq.), methyl orthoacetate (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid (approx. 0.01 eq.). Add toluene as the solvent.

-

Reaction: Heat the mixture to reflux. The methanol byproduct will be removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of methanol collected.

-

Work-up: Once the reaction is complete (no more methanol is collected), cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Wash subsequently with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Applications in Drug Development and Organic Synthesis

The primary application of this compound is as an efficient reagent for the protection of ketones. It reacts with a ketone under acidic catalysis to form a 2,2-disubstituted-1,3-dioxolane (a ketal), releasing methanol and methyl acetate as byproducts. This transformation is particularly valuable in the synthesis of complex molecules where a ketone's reactivity needs to be masked during subsequent reaction steps.

The causality behind this choice is its efficiency and the mild conditions required. The reaction is driven forward by the formation of volatile byproducts. The resulting ketal protecting group is stable to bases, organometallic reagents, and hydrides, but can be easily removed under mild acidic aqueous conditions, regenerating the original ketone. [2]

Caption: Workflow for ketone protection using the title reagent.

This protective strategy is a cornerstone in the synthesis of pharmaceuticals, where complex scaffolds with multiple functional groups are common. For instance, in the synthesis of a molecule with both an ester and a ketone, the ketone can be protected as a dioxolane, allowing for the selective reduction of the ester with a reagent like lithium aluminum hydride, which would otherwise also reduce the ketone. [1]

Safety and Handling

As with any chemical reagent, proper safety precautions are essential. Based on general safety data for related dioxolane compounds, this compound should be handled in a well-ventilated fume hood. [3]Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. [3]It is important to keep the compound away from heat, sparks, and open flames, as related compounds are flammable. [3][4]Store the container tightly closed in a dry, cool, and well-ventilated place. [3][5]Always consult the specific Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety and handling information.

Conclusion

This compound is a valuable and highly efficient reagent for the protection of ketones in organic synthesis. Its clear identification through a variety of synonyms, straightforward synthesis, and critical role in protecting group chemistry make it an important tool for researchers and drug development professionals. A thorough understanding of its properties and applications, as detailed in this guide, enables chemists to strategically employ it in the construction of complex and high-value molecules, facilitating innovation in both academic and industrial research.

References

-

PubChem. 2-Methoxy-1,3-dioxolane | C4H8O3 | CID 29744.[Link]

-

PubChem. this compound | C5H10O3 | CID 11116036.[Link]

-

ResearchGate. Efficient Preparation of 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl).[Link]

-

Cheméo. Chemical Properties of 2-Methoxy-1,3-dioxolane (CAS 19693-75-5).[Link]

-

The Good Scents Company. 2-methoxy-1,3-dioxolane, 19693-75-5.[Link]

-

ResearchGate. Scheme 16 Synthesis of... | Download Scientific Diagram.[Link]

-

Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes.[Link]

-

Wikipedia. Protecting group.[Link]

-

PubChem. Pyridine-2-carbonitrile | C6H4N2 | CID 7522.[Link]

-

ResearchGate. Observed and theoretical FT-IR Spectra of 2-methoxy 1,3-dioxolane.[Link]

-

AA Blocks. 100-70-9 | MFCD00006218 | 2-Cyanopyridine.[Link]

-

ACS Publications. New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases | Organic Letters.[Link]

-

MDPI. 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives.[Link]

-

MDPI. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure.[Link]

Sources

An In-Depth Technical Guide to Thermodynamic versus Kinetic Control in 2-Methoxy-2-methyl-1,3-dioxolane Synthesis

Abstract

The synthesis of 2-methoxy-2-methyl-1,3-dioxolane, a valuable orthoester, serves as an exemplary case study for the fundamental principles of thermodynamic versus kinetic reaction control. This guide provides an in-depth exploration of the competing reaction pathways involved in its synthesis, typically from methyl orthoacetate and ethylene glycol. We will dissect the mechanistic nuances that differentiate the kinetic and thermodynamic products, offering detailed, field-tested protocols to selectively favor one pathway over the other. This document is designed for researchers, chemists, and drug development professionals, providing the causal logic behind experimental design, robust analytical methodologies for product validation, and insights into the practical applications where such selective synthesis is paramount.

Introduction: The Strategic Importance of Reaction Control

In the realm of complex organic synthesis, the ability to selectively form a desired product from a cascade of potential reactions is a measure of synthetic elegance and efficiency. The synthesis of this compound is a classic illustration of this challenge. This molecule belongs to the orthoester class of compounds, which are structurally related to acetals and are pivotal in synthetic chemistry, often serving as versatile protecting groups or reactive intermediates.[1][2]

The core of our discussion revolves around a foundational concept in physical organic chemistry: Thermodynamic versus Kinetic Control .[3][4] When a reaction can yield two or more different products, the outcome can be dictated by the reaction conditions.

-

Kinetic Control prevails under conditions (typically low temperature and short reaction times) where the product that forms the fastest is the major product. This pathway has the lower activation energy.[5]

-

Thermodynamic Control is established under conditions (typically higher temperatures and longer reaction times) that allow the reaction to reach equilibrium. The major product is the most stable one, irrespective of how fast it forms.[6][7]

Understanding and manipulating these principles allows a chemist to steer a reaction toward the desired outcome, a critical capability in multistep syntheses where stereochemistry and functional group compatibility are essential.

Mechanistic Pathways: A Tale of Two Products

The synthesis of this compound is typically achieved via the acid-catalyzed reaction of a methyl orthoester, such as methyl orthoacetate, with ethylene glycol.[8] The reaction proceeds through a series of reversible protonation and nucleophilic substitution steps.[9][10] The competition between kinetic and thermodynamic control arises from the different possible intermediates and their relative stabilities and rates of formation.

Under acid catalysis, the orthoester is protonated, leading to the loss of a methanol molecule to form a resonance-stabilized oxocarbenium ion. Ethylene glycol, acting as a bidentate nucleophile, can then attack this electrophilic intermediate. The complexity arises in the subsequent ring-closing and proton transfer steps, which can lead to different isomeric structures or side products.

While this compound itself is the target, the principles of kinetic and thermodynamic control dictate the efficiency of its formation versus the prevalence of incompletely reacted intermediates (hemiacetal-like structures) or alternative, more stable byproducts if the conditions are not optimized. The thermodynamic product is the stable five-membered dioxolane ring, while kinetically favored products might include incompletely cyclized species or isomers that are faster to form but less stable.

Experimental Design: Protocols for Selective Synthesis

The key to selectively synthesizing either the kinetic or thermodynamic product lies in the precise control of reaction conditions, primarily temperature and reaction time.[6] The following protocols are designed to be self-validating, with clear causality for each step.

Protocol for Kinetic Control

This protocol aims to form the product that has the lowest activation energy barrier, without providing enough energy for the system to equilibrate to the more stable thermodynamic product.

Objective: To favor the fastest-forming product. Principle: Low temperature minimizes the available thermal energy, ensuring that only the lowest activation energy barrier is surmounted. Short reaction times prevent the system from reaching equilibrium.[5]

Step-by-Step Methodology:

-

Reactor Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer. Maintain the system under an inert atmosphere (N₂ or Ar).

-

Reagent Preparation: In the flask, dissolve ethylene glycol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) and cool the solution to -20 °C using a cryocooler or a dry ice/acetone bath.

-

Catalyst Addition: Add a catalytic amount of a strong, non-nucleophilic acid, such as p-toluenesulfonic acid (p-TSA, 0.01 eq).

-

Substrate Addition: Add methyl orthoacetate (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -15 °C.

-

Reaction Monitoring: Stir the reaction mixture at -20 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the formation of the initial product.

-

Quenching: Once the starting material is consumed, quench the reaction by adding a cold, saturated solution of sodium bicarbonate. The quench must be performed at low temperature to prevent isomerization to the thermodynamic product.

-

Work-up & Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a low temperature. Purify immediately via column chromatography on silica gel pre-treated with triethylamine to neutralize residual acidity.

Protocol for Thermodynamic Control

This protocol provides sufficient energy and time for the reaction to become fully reversible, allowing the product distribution to reach an equilibrium that favors the most stable species.[7]

Objective: To isolate the most stable product. Principle: Higher temperature provides the energy to overcome the activation barriers of both forward and reverse reactions.[6] Removing a byproduct (in this case, methanol) drives the equilibrium towards the final product, according to Le Châtelier's principle.[11]

Step-by-Step Methodology:

-

Reactor Setup: Equip a round-bottom flask with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser under a nitrogen atmosphere.

-

Reagent Charging: Charge the flask with ethylene glycol (1.0 eq), methyl orthoacetate (1.2 eq), a catalytic amount of p-toluenesulfonic acid (0.01 eq), and an azeotroping solvent such as toluene.

-

Reaction Execution: Heat the mixture to reflux. The toluene-methanol azeotrope will begin to collect in the Dean-Stark trap, effectively removing methanol from the reaction and driving the equilibrium forward.

-

Reaction Monitoring: Continue reflux for 4-6 hours, or until no more methanol is collected. Monitor the reaction for completion by GC-MS.

-

Quenching: Allow the reaction to cool to room temperature. Quench by washing the mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Work-up & Isolation: Separate the organic layer, wash with water and then brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can then be purified by distillation under reduced pressure.

Comparative Summary of Conditions

| Parameter | Kinetic Control | Thermodynamic Control |

| Temperature | Low (-20 °C to 0 °C) | High (Reflux) |

| Reaction Time | Short (1-2 hours) | Long (4-6 hours, or to completion) |

| Catalyst | Acid catalyst (e.g., p-TSA) | Acid catalyst (e.g., p-TSA) |

| Key Feature | Irreversible conditions | Reversible, equilibrium conditions |

| Driving Force | Low activation energy | Product stability; removal of byproduct |

| Work-up | Low-temperature quench and work-up | Room temperature quench |

Analytical Characterization

Distinguishing between kinetic and thermodynamic products and confirming the structure of the desired this compound requires robust analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. For this compound, one would expect to see characteristic signals for the C2-methyl group, the C2-methoxy group, and the symmetric ethylene glycol backbone protons. The chemical shifts and coupling constants provide definitive structural proof.[12]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for monitoring reaction progress and determining the purity of the final product. The mass spectrum will show the molecular ion peak corresponding to the product's molecular weight (118.13 g/mol ) and a characteristic fragmentation pattern.[12][13]

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of C-O ether linkages (typically in the 1000-1200 cm⁻¹ region) and the absence of the hydroxyl (-OH) peak from ethylene glycol and the carbonyl (C=O) peak from potential hydrolysis byproducts.[14]

Field Insights: Application in Drug Development

In the synthesis of active pharmaceutical ingredients (APIs), control over stereochemistry and protecting group stability is non-negotiable. Orthoesters like this compound can be used to protect diol functionalities. The choice between kinetic and thermodynamic conditions is often dictated by the stability of other functional groups in a complex molecule.

For instance, a substrate might contain a temperature-sensitive functional group that would be compromised under the high temperatures required for thermodynamic control. In such a scenario, a kinetically controlled protocol at low temperature is the only viable path forward, even if it requires more careful monitoring and purification. Conversely, if maximum yield and product stability are paramount and the molecule is robust, a thermodynamically controlled process is often preferred for its efficiency and scalability. The hydrolytic stability of the resulting dioxolane ring is also a critical factor, as it must withstand subsequent reaction steps but be removable under specific, controlled conditions.[15][16]

Conclusion

The synthesis of this compound provides a powerful platform for understanding and applying the principles of kinetic and thermodynamic control. By carefully manipulating reaction temperature, time, and equilibrium conditions, chemists can selectively navigate competing reaction pathways to achieve the desired synthetic outcome. The protocols and analytical strategies detailed in this guide offer a robust framework for researchers to not only successfully synthesize this specific orthoester but also to apply these fundamental concepts to a wide array of challenges in modern organic synthesis.

References

-

Acetals Formation and Hydrolysis - Organic Chemistry Tutor . Organic Chemistry Tutor. Available from: [Link]

-

Thermodynamic and kinetic reaction control - Wikipedia . Wikipedia. Available from: [Link]

-

Kinetic versus Thermodynamic Control of Reactions | Organic Chemistry Class Notes . StudySmarter US. Available from: [Link]

-

Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry . Master Organic Chemistry. Available from: [Link]

-

14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts . Chemistry LibreTexts. Available from: [Link]

-

Kinetic Control vs. Thermodynamic Control - YouTube . MedSchoolCoach. Available from: [Link]

-

19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax . OpenStax. Available from: [Link]

-

Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content - Jack Westin . Jack Westin. Available from: [Link]

-

A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids | ACS Omega . ACS Publications. Available from: [Link]

-

14.3: Acetal Formation - Chemistry LibreTexts . Chemistry LibreTexts. Available from: [Link]

-

This compound | C5H10O3 | CID 11116036 - PubChem . PubChem. Available from: [Link]

-

Synthesis of 1,3-dioxolanes - Organic Chemistry Portal . Organic Chemistry Portal. Available from: [Link]

-

The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC . National Center for Biotechnology Information. Available from: [Link]

-

[Hydrolytic stability of various 1,3-dioxolane, 1,3-oxathiolane and 1,3-dithiolane derivatives] . National Center for Biotechnology Information. Available from: [Link]

-

Scope of orthoester exchange: equilibrium distributions observed with... - ResearchGate . ResearchGate. Available from: [Link]

-

2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives - MDPI . MDPI. Available from: [Link]

-

Dioxolane nucleosides and their phosphonate derivatives: synthesis and hydrolytic stability - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) . Royal Society of Chemistry. Available from: [Link]

-

Observed and theoretical FT-IR Spectra of 2-methoxy 1,3-dioxolane. - ResearchGate . ResearchGate. Available from: [Link]

-

Synthesis of Precursors to Ethylene Glycol via the Acid-Catalyzed Carbonylation of Formaldehyde - MDPI . MDPI. Available from: [Link]

-

Orthoester exchange: a tripodal tool for dynamic covalent and systems chemistry - PMC . National Center for Biotechnology Information. Available from: [Link]

-

Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Publishing . Royal Society of Chemistry. Available from: [Link]

-

Synthesis of Precursors to Ethylene Glycol via the Acid-Catalyzed Carbonylation of Formaldehyde - ResearchGate . ResearchGate. Available from: [Link]

-

Synthesis of Coagent Ethylene Glycol Dimethacrylate . Available from: [Link]

-

Synthesis of precursors to ethylene glycol from formaldehyde and methyl formate catalyzed by heteropoly acids - Rutgers University . Rutgers University. Available from: [Link]

Sources

- 1. 1,3-Dioxolane synthesis [organic-chemistry.org]

- 2. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 4. jackwestin.com [jackwestin.com]

- 5. youtube.com [youtube.com]

- 6. fiveable.me [fiveable.me]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]

- 9. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. This compound | C5H10O3 | CID 11116036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. [Hydrolytic stability of various 1,3-dioxolane, 1,3-oxathiolane and 1,3-dithiolane derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dioxolane nucleosides and their phosphonate derivatives: synthesis and hydrolytic stability - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

The Sentinel at the Carbonyl: A Detailed Guide to 2-Methoxy-2-methyl-1,3-dioxolane as a Ketone Protecting Group

In the intricate world of multi-step organic synthesis, particularly within drug development and discovery, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. The carbonyl group of a ketone, a hub of reactivity, often requires temporary shielding to prevent unwanted side reactions while other molecular transformations are carried out. Among the arsenal of protecting groups available to the modern chemist, the 2-methoxy-2-methyl-1,3-dioxolane stands out as a versatile and reliable sentinel. This application note provides an in-depth exploration of this protecting group, offering detailed protocols, mechanistic insights, and a comparative analysis to empower researchers in their synthetic endeavors.

The Rationale for Protection: Why this compound?

The ideal protecting group should be easily and selectively introduced, stable to a wide range of reaction conditions, and readily removed in high yield when its purpose is served.[1] this compound, a cyclic ketal, excels in these aspects. Its formation from a ketone is an acid-catalyzed process that is generally efficient and high-yielding. Once installed, the 1,3-dioxolane ring is exceptionally stable to nucleophiles, bases, and many reducing and oxidizing agents, providing a robust shield for the carbonyl group.[2][3]

The key advantage of the 2-methoxy-2-methyl substitution lies in the enhanced reactivity of the protecting group itself during the protection step. As an orthoester, it reacts readily with ketones, often under milder conditions than those required for the direct reaction with ethylene glycol.[4][5] This can be particularly beneficial for sensitive substrates or when aiming for higher efficiency. Deprotection is typically achieved under mild acidic conditions, regenerating the ketone with high fidelity.[6][7]

The Mechanism of Action: A Tale of Two Reactions

The utility of this compound is rooted in the reversible nature of ketal formation.

Protection: An Acid-Catalyzed Ketalization

The formation of the this compound protected ketone is an acid-catalyzed reaction. The mechanism proceeds as follows:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the ketone, enhancing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A lone pair on one of the oxygen atoms of the this compound's ring attacks the activated carbonyl carbon.

-

Intermediate Formation: A series of proton transfer and elimination steps ensue, leading to the formation of a resonance-stabilized oxonium ion.

-

Ring Closure and Deprotonation: The pendant methoxy group is eliminated, and the resulting carbocation is trapped by the second oxygen of the diol moiety, forming the stable five-membered dioxolane ring. A final deprotonation step regenerates the acid catalyst.

Caption: Acid-catalyzed protection of a ketone.

Deprotection: An Acid-Catalyzed Hydrolysis

The removal of the protecting group is essentially the reverse process, driven by the presence of water and an acid catalyst.

-

Protonation of a Dioxolane Oxygen: The acid catalyst protonates one of the oxygen atoms within the dioxolane ring, making it a good leaving group.

-

Ring Opening: The C-O bond cleaves, and the resulting carbocation is stabilized by the adjacent oxygen atom.

-

Nucleophilic Attack by Water: A water molecule attacks the carbocation.

-

Hemiketal Formation and Tautomerization: A series of proton transfers leads to the formation of a hemiketal, which is in equilibrium with the protonated ketone.

-

Regeneration of the Ketone: Loss of a proton yields the original ketone and ethylene glycol.

Caption: Acid-catalyzed deprotection of a ketal.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for the protection of a generic ketone and the subsequent deprotection. Optimization may be required for specific substrates.

Protocol 1: Protection of a Ketone

This procedure describes the formation of a this compound ketal from a ketone.

Materials:

-

Ketone (1.0 equiv)

-

This compound (1.2 equiv)

-

Anhydrous p-Toluenesulfonic acid (p-TsOH) (0.05 equiv)

-

Anhydrous solvent (e.g., Toluene, Dichloromethane)

-

Dean-Stark apparatus (for toluene) or molecular sieves (for dichloromethane)

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap (if using toluene), add the ketone, this compound, and the anhydrous solvent.

-

Add the catalytic amount of p-TsOH to the mixture.

-

Heat the reaction mixture to reflux and monitor the azeotropic removal of methanol and water in the Dean-Stark trap. If using molecular sieves, stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with the organic solvent (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-